molecular formula C21H16N6O4S B2918643 N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894058-19-6

N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2918643
CAS No.: 894058-19-6
M. Wt: 448.46
InChI Key: QMPVJAOUKXBZMJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6O4S and its molecular weight is 448.46. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Synthesis

The compound can be described by its molecular formula C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S and a molecular weight of 342.37 g/mol. The structure features a triazole ring fused to a pyridazine moiety, which is known for conferring biological activity in various derivatives. The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as condensation and nucleophilic substitution.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities. The specific activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro assays have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Enzyme Inhibition : The compound's mechanism may involve the inhibition of specific enzymes such as c-Met kinase, which plays a critical role in tumor growth and metastasis. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations.

Anticancer Activity

A study conducted on triazolo-pyridazine derivatives demonstrated significant cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
This compoundA5491.06 ± 0.16
This compoundMCF-71.23 ± 0.18
This compoundHeLa2.73 ± 0.33

These values indicate that the compound exhibits potent anticancer properties comparable to established chemotherapeutics.

The proposed mechanism involves the inhibition of c-Met kinase activity, which is crucial for tumor cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G0/G1 phase arrest in A549 cells.
  • Apoptosis Induction : The acridine orange staining test confirmed that treated cells undergo late apoptosis.

Case Studies

A notable case study involved the evaluation of several triazolo-pyridazine derivatives for their anticancer effects. Among these derivatives, this compound was highlighted for its selective activity against c-Met overexpressed cell lines.

Table: Summary of Biological Activities

Activity TypeObservations
Anticancer ActivitySignificant cytotoxicity against A549, MCF-7, HeLa
Enzyme InhibitionEffective c-Met kinase inhibitor (IC50 ≈ 0.090 μM)
Apoptosis InductionInduces late apoptosis in A549 cells
Cell Cycle ArrestG0/G1 phase arrest observed

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O4S/c1-13(28)14-4-2-6-16(10-14)22-20(29)12-32-21-24-23-19-9-8-18(25-26(19)21)15-5-3-7-17(11-15)27(30)31/h2-11H,12H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVJAOUKXBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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